Nalpha,Nomega-Dicarbobenzoxy-L-arginine
Description
Contextualization within Amino Acid Protecting Group Strategies
In the realm of chemical synthesis, particularly in the assembly of peptides, the use of protecting groups is a fundamental and indispensable strategy. Amino acids, the building blocks of proteins, possess at least two reactive functional groups: an amino group and a carboxyl group. Furthermore, many amino acids feature additional reactive moieties in their side chains. The trifunctional nature of arginine, with its strongly basic guanidinio group, presents a particular challenge. To achieve the selective formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another, all other reactive sites must be temporarily masked or "protected."
Nα,Nω-Dicarbobenzoxy-L-arginine exemplifies a crucial approach within these strategies. The carbobenzoxy group, introduced by Bergmann and Zervas in 1932, was one of the pioneering protecting groups in peptide chemistry. Its utility stems from its stability under a range of reaction conditions and its susceptibility to removal under specific, mild conditions, typically catalytic hydrogenation. By protecting both the α-amino and the ω-guanidino groups, Nα,Nω-Dicarbobenzoxy-L-arginine allows for the selective activation of the carboxyl group for coupling reactions, preventing oligomerization or branching at the guanidinium (B1211019) side chain. This dual-protection scheme is a classic example of the "orthogonal protection" strategy, where different protecting groups can be removed under distinct conditions, allowing for complex synthetic routes.
Significance in Peptide Synthesis and Chemical Biology Applications
The primary significance of Nα,Nω-Dicarbobenzoxy-L-arginine lies in its application in peptide synthesis. The presence of the bulky and electron-withdrawing carbobenzoxy groups modulates the reactivity of the guanidinium side chain, preventing it from interfering with the peptide bond formation process. This is particularly crucial as the unprotected guanidinium group is nucleophilic and can lead to undesired side reactions, such as the formation of lactams. nih.gov The use of this protected arginine derivative ensures the fidelity of the peptide sequence during both solution-phase and solid-phase peptide synthesis (SPPS). researchgate.net
In the broader field of chemical biology, Nα,Nω-Dicarbobenzoxy-L-arginine and other protected amino acids serve as essential building blocks for the synthesis of modified peptides and peptidomimetics. These molecules are designed to probe, mimic, or inhibit biological processes. For instance, the synthesis of enzyme inhibitors, receptor ligands, or molecular probes often requires the incorporation of specifically modified or protected amino acids. The stability of the carbobenzoxy groups allows for a variety of chemical modifications to be performed on other parts of the peptide chain before the final deprotection step reveals the native arginine residue. One specific application mentioned in the literature is its potential use as a microbial control agent for food preservation. chemicalbook.com
Historical Development and Evolution of Arginine Protecting Groups in Organic Synthesis
The journey of peptide synthesis has been intrinsically linked to the development of effective protecting groups for amino acids. The unique challenges posed by the highly basic and nucleophilic guanidinium side chain of arginine have spurred the innovation of a diverse array of protective strategies over the decades.
The introduction of the nitro group (NO2) by Bergmann and colleagues marked an early attempt to mask the reactivity of the arginine side chain. nih.gov While effective in reducing the basicity of the guanidinium group, its removal required harsh conditions, limiting its applicability.
The advent of the carbobenzoxy (Z) group represented a significant leap forward, offering milder deprotection conditions. The development of Nα,Nω-Dicarbobenzoxy-L-arginine provided a more robust protection strategy for this amino acid. Following this, the tert-butoxycarbonyl (Boc) group, which is removable under acidic conditions, became a cornerstone of SPPS. For arginine, the tosyl (Tos) group was widely used in conjunction with Boc chemistry, though its removal also necessitated strong acids like hydrogen fluoride (B91410). nih.gov
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula |
| Nα,Nω-Dicarbobenzoxy-L-arginine | Nα,Nω-Di-Cbz-L-arginine; α,ω-Di-Z-Arg-OH | C₂₂H₂₆N₄O₆ |
| L-arginine | (S)-2-Amino-5-guanidinopentanoic acid | C₆H₁₄N₄O₂ |
| Benzyl (B1604629) chloroformate | Carbobenzoxy chloride | C₈H₇ClO₂ |
| tert-butoxycarbonyl | Boc | C₅H₉O₂ |
| 9-fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂ |
| Tosyl | Tos | C₇H₇SO₂ |
| Mesitylene-2-sulfonyl | Mts | C₉H₁₁SO₂ |
| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | C₁₀H₁₃O₃S |
| Pentamethylchroman-6-sulfonyl | Pmc | C₁₄H₁₉O₃S |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | C₁₃H₁₇O₃S |
Physicochemical Properties of Nα,Nω-Dicarbobenzoxy-L-arginine
| Property | Value |
| CAS Number | 53934-75-1 scbt.com |
| Molecular Weight | 442.47 g/mol scbt.com |
| Molecular Formula | C₂₂H₂₆N₄O₆ scbt.com |
| Melting Point | 150 °C echemi.com |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ echemi.com |
| XLogP3 | 3.86940 echemi.com |
| PSA (Polar Surface Area) | 152 Ų echemi.com |
| InChI Key | YWMQITGDXCEQSI-SFHVURJKSA-N cymitquimica.com |
Structure
3D Structure
Properties
CAS No. |
53934-75-1 |
|---|---|
Molecular Formula |
C22H26N4O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C22H26N4O6/c23-20(26-22(30)32-15-17-10-5-2-6-11-17)24-13-7-12-18(19(27)28)25-21(29)31-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,25,29)(H,27,28)(H3,23,24,26,30)/t18-/m0/s1 |
InChI Key |
YWMQITGDXCEQSI-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Nα,nω Dicarbobenzoxy L Arginine
Preparation of Nα,Nω-Dicarbobenzoxy-L-arginine from L-Arginine
The direct synthesis of Nα,Nω-Dicarbobenzoxy-L-arginine from L-arginine is a fundamental transformation in the preparation of protected amino acids for peptide synthesis. This process requires the careful introduction of two carbobenzoxy (Cbz) groups to selectively block the reactive α-amino and ω-guanidino groups of the L-arginine molecule.
Introduction of Carbobenzoxy (Cbz) Protecting Groups at the α-Amino and ω-Guanidino Functionalities
The introduction of the Cbz protecting groups is typically achieved through the reaction of L-arginine with benzyl (B1604629) chloroformate under basic conditions. This reaction, often referred to as the Schotten-Baumann reaction, proceeds via the nucleophilic attack of the amino and guanidino groups on the carbonyl carbon of benzyl chloroformate. cymitquimica.comscbt.com The basic conditions are essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the formation of the protected product.
The guanidino group of arginine presents a unique challenge due to its strong basicity and nucleophilicity. Complete protection of all three nitrogens in the guanidino group is ideal to prevent any side reactions during peptide synthesis. However, in practice, the majority of protecting groups, including Cbz, typically block the ω-nitrogen. While a single Cbz group on the guanidino function offers significant protection, the synthesis of the di-Cbz derivative ensures a more thorough masking of its reactivity.
An alternative strategy for obtaining Cbz-protected arginine derivatives involves the guanidinylation of protected ornithine. This method can be advantageous in certain synthetic routes, offering a different approach to the desired protected amino acid. nih.gov
Optimization of Reaction Conditions and Reagent Selection for Cbz Protection
The efficiency of the dicarbobenzoxylation of L-arginine is highly dependent on the optimization of reaction conditions and the careful selection of reagents. Key parameters that are often fine-tuned to maximize the yield and purity of Nα,Nω-Dicarbobenzoxy-L-arginine include the stoichiometry of the reactants, the choice of base and solvent, temperature, and reaction time.
Table 1: Key Parameters for Optimization of Cbz Protection of L-Arginine
| Parameter | Considerations | Typical Conditions |
| Stoichiometry | A slight excess of benzyl chloroformate is often used to ensure complete reaction. | 2.2 to 2.5 equivalents of benzyl chloroformate per equivalent of L-arginine. |
| Base | A mild base is crucial to minimize side reactions. Sodium carbonate, sodium bicarbonate, or organic bases like triethylamine (B128534) are commonly employed. sapub.org | An aqueous solution of sodium carbonate or sodium hydroxide (B78521) is frequently used. |
| Solvent | A biphasic system, often consisting of water and an organic solvent, is utilized in Schotten-Baumann conditions. sapub.orgcam.ac.uk | Dichloromethane, diethyl ether, or toluene (B28343) are common organic solvents. |
| Temperature | The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and minimize side product formation. | 0 °C to room temperature. |
| pH Control | Maintaining a stable pH throughout the reaction is critical for optimal results. | pH is typically maintained between 8 and 10. |
The selection of the appropriate base is critical. While stronger bases can accelerate the reaction, they may also promote the hydrolysis of benzyl chloroformate and other unwanted side reactions. The use of a biphasic solvent system allows for the separation of the product in the organic phase, while the inorganic byproducts remain in the aqueous phase, simplifying the work-up procedure. sapub.orgcam.ac.uk Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the point of completion and to avoid over-reaction or degradation of the product.
Scale-Up Considerations in Nα,Nω-Dicarbobenzoxy-L-arginine Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of Nα,Nω-Dicarbobenzoxy-L-arginine presents several challenges. These include ensuring efficient mixing, temperature control, and minimizing the formation of impurities. The use of batch reactors is common for scaling up such processes, allowing for better control over the reaction parameters. organic-chemistry.org
One of the primary concerns in scaling up the Schotten-Baumann reaction is the management of the biphasic reaction mixture. Inadequate agitation can lead to poor mass transfer between the aqueous and organic phases, resulting in incomplete reactions and lower yields. The choice of reactor design and agitation speed are therefore critical factors.
Furthermore, the handling of benzyl chloroformate, a corrosive and lachrymatory reagent, requires special safety precautions on a larger scale. The purification of the final product also needs to be adapted for industrial production. While laboratory-scale purification often relies on column chromatography, this may not be economically viable for large quantities. Crystallization is a preferred method for large-scale purification as it can provide a high-purity product in a cost-effective manner. The selection of an appropriate solvent system for crystallization is crucial for obtaining a good yield and the desired crystal morphology.
Derivatization of Nα,Nω-Dicarbobenzoxy-L-arginine for Specific Research Applications
Nα,Nω-Dicarbobenzoxy-L-arginine serves as a versatile building block for the synthesis of various arginine-containing peptides and peptidomimetics with specific biological activities. Its protected nature allows for its direct use in both solution-phase and solid-phase peptide synthesis (SPPS).
In SPPS, Nα,Nω-Dicarbobenzoxy-L-arginine can be coupled to a growing peptide chain on a solid support. The Cbz protecting groups are stable under the conditions used for the removal of the temporary N-terminal protecting groups (like Fmoc or Boc) during the stepwise elongation of the peptide. This orthogonality is a key advantage in complex peptide synthesis.
Furthermore, the carboxyl group of Nα,Nω-Dicarbobenzoxy-L-arginine can be activated to facilitate its coupling with the N-terminus of another amino acid or peptide fragment. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization. mdpi.com
The derivatization of Nα,Nω-Dicarbobenzoxy-L-arginine is not limited to peptide synthesis. It can also be a precursor for the synthesis of arginine-based enzyme inhibitors, receptor ligands, and other bioactive molecules. For instance, it has been used in the synthesis of peptidomimetics designed to inhibit nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes. nih.gov The ability to selectively deprotect the α-amino or ω-guanidino group allows for further chemical modifications at these positions, leading to a diverse range of arginine derivatives for various research applications.
Application of Nα,nω Dicarbobenzoxy L Arginine in Peptide Synthesis
Role as a Dual Protecting Group for L-Arginine Residues
The primary function of Nα,Nω-Dicarbobenzoxy-L-arginine is to provide simultaneous protection for two key reactive sites on the arginine molecule. This is achieved through the use of the benzyloxycarbonyl (Cbz or Z) group, a well-established protecting group in peptide synthesis. total-synthesis.comnih.gov
In Nα,Nω-Dicarbobenzoxy-L-arginine, one Cbz group is attached to the α-amino group (Nα), the site of peptide bond formation. The second Cbz group is attached to one of the terminal nitrogen atoms (ω-nitrogens) of the side-chain guanidino group. nih.govcymitquimica.com This dual protection effectively masks the nucleophilicity of both sites.
The guanidino group of arginine is strongly basic, with a pKa value around 12.5, making it highly susceptible to protonation and unwanted acylation during peptide synthesis. merckmillipore.commdpi.com By attaching an electron-withdrawing Cbz group to the guanidino moiety, its basicity and nucleophilicity are significantly reduced, rendering it inert to the coupling conditions. google.comacs.org Similarly, the Nα-Cbz group prevents the α-amino group from participating in unintended reactions, allowing for controlled, sequential peptide bond formation. total-synthesis.com
The synthesis of such di-protected arginine derivatives can be achieved through various methods, including the guanidinylation of a suitably protected ornithine precursor using reagents like N,N′-di-Cbz-N″-triflylguanidine. nih.govresearchgate.net
The incorporation of arginine into a peptide sequence is frequently complicated by side reactions, the most significant of which is the formation of a δ-lactam. nih.govresearchgate.net This intramolecular cyclization occurs when the activated carboxyl group of the arginine residue reacts with the nucleophilic Nδ of the guanidino side chain, leading to a truncated peptide and reduced yield. researchgate.net
The protection of the guanidino group is essential to suppress this side reaction. merckmillipore.com The bulky and electron-withdrawing nature of the Cbz group on the ω-nitrogen in Nα,Nω-Dicarbobenzoxy-L-arginine effectively hinders the intramolecular nucleophilic attack required for δ-lactam formation. nih.govresearchgate.net By masking the guanidino group's reactivity, the Cbz protection ensures that the activated carboxyl group exclusively reacts with the desired N-terminal amine of the growing peptide chain, preserving the integrity of the final product.
| Common Arginine Side Reactions | Protective Strategy with Di-Cbz-Arg | Outcome |
| δ-Lactam Formation | The ω-Cbz group reduces the nucleophilicity of the guanidino side chain. | Prevents intramolecular cyclization, minimizing peptide truncation. nih.govresearchgate.net |
| Unwanted Acylation | Both the α-amino and ω-guanidino groups are protected by Cbz groups. | Directs acylation specifically to the intended N-terminal amine of the peptide chain. merckmillipore.com |
| Guanidino Modification | The ω-Cbz group shields the guanidino moiety from reactive species in the coupling cocktail. | Avoids side-chain modifications that can occur with unprotected arginine. rsc.org |
Integration into Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides, relying on the stepwise addition of protected amino acids to a growing chain anchored on an insoluble resin support. bachem.com Nα,Nω-Dicarbobenzoxy-L-arginine can be effectively integrated into these workflows, provided that the chosen SPPS chemistry is compatible with the Cbz protecting group.
The success of SPPS hinges on the principle of orthogonal protection, where different classes of protecting groups can be removed selectively under distinct chemical conditions. The compatibility of the Cbz group is evaluated based on its stability during the repetitive Nα-deprotection steps and its lability during the final cleavage from the resin.
Boc/Bzl Strategy: In Boc (tert-butyloxycarbonyl) chemistry, the temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA). The Cbz group is stable to these conditions. The permanent side-chain protecting groups, often benzyl (B1604629) (Bzl)-based ethers and esters, are cleaved simultaneously with the peptide from the resin using a very strong acid like anhydrous hydrogen fluoride (B91410) (HF). Since Cbz groups are also cleaved by strong acidolysis (though less readily than Boc) or, more commonly, by hydrogenolysis, Nα,Nω-Dicarbobenzoxy-L-arginine is generally considered compatible with the Boc/Bzl strategy. The final deprotection would typically involve a dedicated hydrogenolysis step. researchgate.net
Fmoc/tBu Strategy: In Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, the Nα-Fmoc group is removed under mild basic conditions (e.g., with piperidine), while the side-chain protecting groups are acid-labile tert-butyl (tBu) derivatives. ejbiotechnology.infonih.gov The Cbz group is completely stable to the basic conditions used for Fmoc removal. However, its removal typically requires hydrogenolysis or strong acids, which are not standard conditions in the final tBu deprotection and cleavage step (which uses TFA). total-synthesis.com Therefore, using Nα-Fmoc-Nω-Cbz-L-arginine would create a semi-orthogonal system. While the Nα-Fmoc group is removed in each cycle, the Nω-Cbz group remains until a separate, non-standard deprotection step is performed after cleavage from the resin. This adds complexity compared to using fully TFA-labile side-chain protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). mdpi.comnih.gov
| SPPS Protocol | Nα-Deprotection Reagent | Cbz Group Stability | Final Cleavage/Deprotection | Compatibility Considerations |
| Boc/Bzl | Trifluoroacetic Acid (TFA) | Stable | Anhydrous HF / Hydrogenolysis | Compatible. Cbz is stable to TFA and can be removed by hydrogenolysis. total-synthesis.comresearchgate.net |
| Fmoc/tBu | Piperidine (B6355638) (base) | Stable | TFA | Semi-compatible. Cbz is stable to piperidine but requires a separate, non-standard hydrogenolysis step post-TFA cleavage. total-synthesis.comnih.gov |
Deprotection Strategies for the Cbz Group in Nα,Nω-Dicarbobenzoxy-L-arginine Context
The most common method for Cbz group removal is catalytic hydrogenolysis . total-synthesis.comresearchgate.net This involves reacting the protected peptide with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions and results in the cleavage of the benzyloxycarbonyl group into toluene (B28343) and a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine. total-synthesis.com
Catalytic transfer hydrogenation is an alternative that avoids the use of gaseous hydrogen. In this method, a hydrogen donor molecule, such as ammonium (B1175870) formate, cyclohexene, or 1,4-cyclohexadiene, is used to transfer hydrogen to the protected peptide in the presence of a catalyst. researchgate.net
In cases where catalytic methods are not feasible (e.g., due to the presence of sulfur-containing amino acids that can poison the catalyst), acid-mediated deprotection can be employed. While stable to moderate acids like TFA, the Cbz group can be cleaved by very strong acids like anhydrous HF or by certain Lewis acids. organic-chemistry.org A recently developed mild method involves the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which offers good functional group tolerance and can be performed at room temperature. organic-chemistry.org Other reported methods include using low-carbon alcohols like methanol (B129727) or ethanol (B145695) as the deprotecting reagent for certain heterocyclic compounds. researchgate.net
| Deprotection Method | Reagents | Key Features & Conditions |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C catalyst, in a solvent like MeOH or EtOH. | Mild, high-yielding, and clean. The most common method. total-synthesis.comresearchgate.net |
| Catalytic Transfer Hydrogenation | Pd/C catalyst with a hydrogen donor (e.g., ammonium formate, cyclohexene). | Avoids the use of flammable H₂ gas, making it procedurally simpler. researchgate.net |
| Acidolysis (Lewis Acid) | Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP). | Mild, room temperature conditions; avoids hazardous reagents. Good for substrates with reducible groups. organic-chemistry.org |
| Strong Acidolysis | Anhydrous Hydrogen Fluoride (HF). | Harsh conditions, typically used in Boc/Bzl synthesis for simultaneous cleavage of all protecting groups and resin linkage. organic-chemistry.org |
Solution-Phase Peptide Synthesis Utilizing Nα,Nω-Dicarbobenzoxy-L-arginine
Before the widespread adoption of solid-phase peptide synthesis (SPPS), chemical peptide synthesis was exclusively performed in solution. researchgate.net Solution-phase peptide synthesis (SPPS) remains a valuable technique, especially for the large-scale production of peptides and the synthesis of complex, modified peptides. In this methodology, protected amino acids are coupled sequentially in a suitable organic solvent, with purification of the intermediate peptide after each or every few steps.
Nα,Nω-Dicarbobenzoxy-L-arginine is a classic building block for solution-phase synthesis. The general strategy involves the following steps:
Activation: The carboxylic acid of an Nα-Cbz protected amino acid (or peptide) is activated, typically by converting it into an active ester or using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).
Coupling: The activated amino acid is reacted with the free Nα-amino group of another amino acid or peptide (whose carboxyl group is often protected as an ester) to form a new peptide bond.
Deprotection: The Nα-Cbz group of the newly formed dipeptide (or elongated peptide) is selectively removed, most commonly by catalytic hydrogenolysis, to expose a new N-terminal amino group for the next coupling step.
Iteration: The coupling and deprotection cycle is repeated until the desired peptide sequence is assembled.
Mechanistic and Reactivity Studies of Nα,nω Dicarbobenzoxy L Arginine
Electronic and Steric Influences of Cbz Protection on Arginine Reactivity
The introduction of two benzyloxycarbonyl (Cbz or Z) groups, one at the alpha-amino (Nα) position and one on the side-chain guanidinium (B1211019) group (Nω), profoundly alters the reactivity of the L-arginine molecule. These modifications exert significant electronic and steric influences that are crucial for the compound's application in chemical synthesis, particularly in peptide synthesis.
Electronic Influences: The guanidinium group of arginine is strongly basic, with a pKa of approximately 12.5, and is protonated under physiological conditions. nih.gov This high basicity stems from the resonance stabilization of the protonated guanidinium ion. The Cbz group, being a carbamate (B1207046), functions as an electron-withdrawing group. Placing a Cbz group on the guanidinium moiety significantly decreases its basicity and nucleophilicity. In Nα,Nω-Dicarbobenzoxy-L-arginine, the presence of two Cbz groups on the side chain guanidinium function further amplifies this effect. The electron density on the guanidinium nitrogens is substantially reduced through resonance delocalization into the carbonyls of the Cbz moieties. This electronic modification serves two primary purposes in synthesis:
It suppresses the high basicity of the side chain, preventing unwanted acid-base reactions during coupling steps.
It deactivates the nucleophilicity of the guanidinium group, preventing it from participating in undesired side reactions, such as acylations, during peptide chain elongation. mdpi.com
Steric Influences: Beyond the electronic effects, the two Cbz groups impose considerable steric hindrance around the arginine side chain. Each Cbz group contains a bulky benzyl (B1604629) moiety. The presence of two such groups shields the guanidinium functional group, physically obstructing the approach of reagents. This steric bulk complements the electronic deactivation, further ensuring that the side chain remains unreactive during synthetic manipulations. However, this increased steric hindrance can also negatively impact the coupling efficiency of the Cbz-protected arginine residue itself, potentially requiring longer reaction times or more potent coupling reagents. The steric hindrance is a key factor that differentiates various arginine protecting group strategies. nih.gov
Investigation of Side Reactions Associated with Cbz-Protected Arginine in Complex Synthetic Systems
Despite the protective measures afforded by the dicarbobenzoxy groups, their use in complex syntheses is not without complications. The most significant side reaction associated with N-protected arginine derivatives, including those with N,N'-di(alkoxycarbonyl) protection on the guanidino group, is the formation of a δ-lactam. mdpi.com
This intramolecular cyclization occurs during the activation of the α-carboxyl group, a necessary step for peptide bond formation. The activated carboxyl group can be attacked by the δ-nitrogen of the arginine side chain, leading to the formation of a stable, six-membered ring (a piperidinone derivative). This reaction is an unproductive pathway that consumes the activated amino acid, leading to lower coupling yields and the potential for deletion sequences (peptides missing the intended arginine residue) in the final product. mdpi.com
Studies comparing different arginine side-chain protecting groups have shown that derivatives with two carbamate-type protecting groups on the guanidinium moiety, such as Fmoc-Arg(Boc)₂-OH, exhibit a high propensity for δ-lactam formation. mdpi.com Given the structural similarity, Nα,Nω-Dicarbobenzoxy-L-arginine is expected to behave similarly. One study found that Fmoc-Arg(Boc)₂-OH showed the fastest kinetics for δ-lactam formation (reaching 60%) compared to other protecting group strategies, which resulted in a low coupling efficiency of only 28%. mdpi.com The extent of lactam formation is influenced by the coupling method, the nature of the activated species, and the specific amino acid being coupled to the arginine residue. nih.gov Minimizing this side reaction often requires careful selection of coupling reagents and optimization of reaction conditions for each specific synthesis. nih.gov
Another potential, though less common, issue arises during the final deprotection step. The cleavage of protecting groups can generate reactive cationic species that may modify sensitive amino acid residues elsewhere in the peptide chain, such as tryptophan or tyrosine. rsc.org While this is more commonly associated with acid-cleavable sulfonyl-based arginine protecting groups like Pbf, careful execution of the final deprotection and the use of appropriate scavengers are crucial regardless of the protecting group strategy. rsc.orgnih.gov
Advanced Characterization and Analytical Methodologies
Spectroscopic Analysis of Nα,Nω-Dicarbobenzoxy-L-arginine
Spectroscopic analysis is fundamental to the structural confirmation of Nα,Nω-Dicarbobenzoxy-L-arginine, ensuring the correct placement of the protective carbobenzoxy (Cbz) groups on both the alpha-amino (Nα) and omega-guanidino (Nω) nitrogens.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of Nα,Nω-Dicarbobenzoxy-L-arginine in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. Key expected signals for Nα,Nω-Dicarbobenzoxy-L-arginine include:
Aromatic Protons: A complex multiplet, typically appearing in the range of 7.2-7.4 ppm, corresponding to the ten protons on the two phenyl rings of the carbobenzoxy groups.
Benzylic Protons (-CH₂-Ph): Two distinct singlets or an AB quartet system around 5.0-5.2 ppm, representing the two sets of methylene (B1212753) protons adjacent to the phenyl rings.
Alpha-Proton (α-CH): A multiplet associated with the chiral center of the arginine backbone, typically found between 4.0-4.4 ppm.
Side-Chain Protons (-CH₂-): A series of multiplets corresponding to the β, γ, and δ methylene protons of the arginine side chain, generally observed in the 1.5-3.4 ppm range.
Amine/Amide Protons (-NH-): Broad signals that can vary in chemical shift depending on the solvent and concentration, corresponding to the protons on the carbamate (B1207046) and guanidino groups.
¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The presence of two Cbz groups introduces characteristic signals that confirm the successful protection of the arginine molecule. Expected resonances include:
Carbonyl Carbons (C=O): Signals for the three carbonyl carbons (one carboxylic acid and two carbamates) are expected in the downfield region, typically between 155-175 ppm.
Guanidino Carbon (C=N): The central carbon of the guanidinium (B1211019) group appears around 157 ppm.
Aromatic Carbons: A cluster of signals between 127-137 ppm corresponding to the carbons of the two phenyl rings.
Benzylic Carbons (-CH₂-Ph): Resonances for the two benzylic carbons typically appear around 65-68 ppm.
Alpha-Carbon (α-C): The signal for the chiral α-carbon is expected around 54-56 ppm.
Side-Chain Carbons (-CH₂-): Signals for the β, γ, and δ carbons of the aliphatic side chain are found in the upfield region, typically between 25-41 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Nα,Nω-Dicarbobenzoxy-L-arginine
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (COOH) | Variable (broad) | ~174-176 |
| Carbamate Carbonyls (N-COO-C) | - | ~155-157 |
| Guanidino Carbon (N-C=N) | - | ~157 |
| Aromatic Carbons (Ph) | ~7.2-7.4 | ~127-129 (ortho, meta, para), ~136-137 (ipso) |
| Benzylic Methylene (Ph-CH₂) | ~5.0-5.2 | ~66-68 |
| Alpha-Carbon (α-CH) | ~4.0-4.4 | ~54-56 |
| Delta-Methylene (δ-CH₂) | ~3.1-3.3 | ~40-41 |
| Beta-Methylene (β-CH₂) | ~1.8-2.0 | ~28-30 |
| Gamma-Methylene (γ-CH₂) | ~1.6-1.8 | ~24-26 |
| Amide/Amine (NH) | Variable (broad) | - |
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of Nα,Nω-Dicarbobenzoxy-L-arginine is distinguished by the strong absorptions from the carbamate and carboxylic acid moieties.
Key vibrational bands include:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydroxyl group in the carboxylic acid.
N-H Stretch: Moderate absorption peaks around 3300-3400 cm⁻¹, corresponding to the N-H bonds in the carbamate and guanidino groups.
Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Absorptions in the 2850-2960 cm⁻¹ range from the methylene groups in the side chain.
C=O Stretch: A strong, prominent absorption band (or multiple bands) between 1680-1740 cm⁻¹. This region is critical as it contains overlapping signals from the carboxylic acid carbonyl and the two carbamate carbonyl groups.
Aromatic C=C Bending: Characteristic peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch: Strong absorptions between 1000-1300 cm⁻¹ due to the C-O bonds in the carbamate and carboxylic acid groups.
Table 2: Characteristic IR Absorption Bands for Nα,Nω-Dicarbobenzoxy-L-arginine
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carbamate / Guanidino | N-H Stretch | 3300 - 3400 |
| Carboxylic Acid / Carbamate | C=O Stretch | 1680 - 1740 (strong) |
| Phenyl Rings | C=C Stretch | 1450 - 1600 |
| Carbamate / Carboxylic Acid | C-O Stretch | 1000 - 1300 |
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of Nα,Nω-Dicarbobenzoxy-L-arginine and assessing its purity. The molecular formula is C₂₂H₂₆N₄O₆, which corresponds to a monoisotopic mass of approximately 442.1852 Da. nih.govechemi.com
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which can confirm the elemental composition and identity of the compound, distinguishing it from other potential impurities.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, providing further structural confirmation. Common fragmentation pathways for this molecule would likely involve:
Loss of a benzyl (B1604629) group (C₇H₇•), resulting in a fragment ion at m/z [M-91]⁺.
Loss of a benzyloxycarbonyl group (C₈H₇O₂•).
Decarboxylation (loss of CO₂) from the carboxylic acid terminus.
Cleavage along the arginine side chain.
Table 3: Key Mass Spectrometry Data for Nα,Nω-Dicarbobenzoxy-L-arginine
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₂₆N₄O₆ | cymitquimica.comscbt.com |
| Average Molecular Weight | 442.47 g/mol | scbt.com |
| Monoisotopic Mass | 442.1852 Da | nih.govechemi.com |
| Common Fragment | [M-C₇H₇]⁺ (Loss of benzyl) | |
| Common Fragment | [M-CO₂]⁺ (Loss of carbon dioxide) |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are indispensable for separating Nα,Nω-Dicarbobenzoxy-L-arginine from starting materials, by-products, and other impurities, thereby allowing for accurate purity determination and effective monitoring of its synthesis.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of Nα,Nω-Dicarbobenzoxy-L-arginine. Due to the presence of the two lipophilic carbobenzoxy groups, reversed-phase HPLC (RP-HPLC) is the most common approach.
A typical RP-HPLC system for this compound involves a C18 (ODS) stationary phase, which separates compounds based on their hydrophobicity. A gradient elution is often employed, starting with a more polar mobile phase (e.g., water with an acid modifier like 0.1% trifluoroacetic acid) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). The TFA serves to protonate acidic residues and improve peak shape. Detection is typically performed using a UV detector, as the two phenyl rings of the Cbz groups provide strong chromophores, with a maximum absorption often around 254-260 nm.
Table 4: Typical RP-HPLC Parameters for Analysis
| Parameter | Condition |
| Stationary Phase | C18 (ODS), 5 µm particle size |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Elution Mode | Gradient (e.g., 10% to 90% B over 20 minutes) |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used primarily to monitor the progress of chemical reactions, such as the introduction of the Cbz protecting groups onto L-arginine.
For Nα,Nω-Dicarbobenzoxy-L-arginine, silica (B1680970) gel plates (Silica Gel 60 F₂₅₄) are commonly used as the stationary phase. The choice of mobile phase (eluent) depends on the polarity of the compounds to be separated. A common eluent system for amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water. researchgate.net Compared to unprotected L-arginine, the di-Cbz derivative is significantly less polar and will therefore exhibit a higher retention factor (Rf value) in such a polar solvent system. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), where the aromatic rings of the Cbz groups will cause fluorescence quenching.
Table 5: Representative TLC System for Reaction Monitoring
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v/v) |
| Visualization | UV light (254 nm) |
| Expected Result | Rf (Product) > Rf (L-Arginine) |
X-ray Crystallography of Nα,Nω-Dicarbobenzoxy-L-arginine and its Derivatives
A comprehensive review of academic and crystallographic databases indicates that detailed X-ray crystallography studies for Nα,Nω-Dicarbobenzoxy-L-arginine have not been published in the accessible scientific literature. As a result, specific data regarding its crystal structure, such as unit cell dimensions, space group, and precise atomic coordinates, are not available.
X-ray crystallography is an essential technique for determining the three-dimensional arrangement of atoms within a crystal. However, it appears that neither Nα,Nω-Dicarbobenzoxy-L-arginine nor its immediate derivatives have been subjected to single-crystal X-ray diffraction analysis, or at least the findings have not been publicly disseminated.
While the crystal structures of the parent amino acid, L-arginine, and various salts and complexes thereof have been determined, this information is not directly transferable to the Nα,Nω-dicarbobenzoxy-protected form. rsc.orgscirp.orgresearchgate.net The addition of the two bulky carbobenzoxy (Cbz) groups to the α-amino and ω-guanidino functions would fundamentally alter the molecule's conformational preferences, steric profile, and the potential for intermolecular interactions, leading to a distinct crystal packing arrangement.
In the absence of experimental crystallographic data for Nα,Nω-Dicarbobenzoxy-L-arginine, any detailed discussion of its solid-state conformation, hydrogen bonding patterns, or supramolecular assembly remains speculative. Future crystallographic investigations would be necessary to provide definitive insights into the structural characteristics of this compound at the atomic level.
Emerging Research Applications of Nα,nω Dicarbobenzoxy L Arginine Derivatives
Synthesis of Arginine-Containing Peptidomimetics and Non-Peptide Scaffolds
The incorporation of arginine residues into peptides and peptidomimetics is crucial for studying biological processes, as the guanidinium (B1211019) group of arginine often plays a key role in molecular recognition and binding. Nα,Nω-Dicarbobenzoxy-L-arginine and related protected derivatives are instrumental in the synthesis of these complex molecules. The protection of the guanidino and α-amino groups prevents unwanted side reactions during peptide coupling and the assembly of non-peptide scaffolds.
In the realm of peptide synthesis, derivatives such as Tricarbobenzoxy-L-arginine can be readily prepared and subsequently converted to Nα,Nω-dicarbobenzoxy-L-arginine, which serves as a valuable intermediate for the preparation of N-terminal arginine peptides. The fully masked basicity of the guanido group in these protected forms allows for straightforward condensation with other amino acid esters.
Furthermore, research into novel arginine building blocks with modified properties, such as increased lipophilicity, often involves the use of carbobenzoxy-protected intermediates. For instance, the synthesis of arginine derivatives with side chains masked by two alkoxycarbonyl groups has been reported, with a focus on Boc and Cbz protecting groups. These building blocks are essential for solid-phase peptide synthesis (SPPS) to create peptides and peptidomimetics with specific biological activities. A related approach involves the guanidinylation of ornithine with reagents bearing Cbz groups to yield protected arginine derivatives.
Table 1: Examples of Protected Arginine Derivatives in Synthesis
| Derivative | Protecting Groups | Application |
|---|---|---|
| Tricarbobenzoxy-L-arginine | 3 x Carbobenzoxy | Intermediate for N-terminal arginine peptides |
| Nα,Nω-Dicarbobenzoxy-L-arginine | 2 x Carbobenzoxy | Intermediate for arginyl peptides |
| N,N′-di-Cbz-N″-triflylguanidine | 2 x Carbobenzoxy, 1 x Triflyl | Guanidinylating reagent for ornithine |
| Fmoc-Arg(Cbz)₂-OH | 1 x Fmoc, 2 x Carbobenzoxy | Building block for solid-phase peptide synthesis |
Development of Arginine-Based Chemical Probes and Tags
Chemical probes and tags are indispensable tools for studying the function, localization, and interactions of biomolecules. Arginine-based probes are of particular interest due to the prevalence of arginine in recognition motifs of proteins. The synthesis of such probes, which may include fluorescent dyes or affinity tags like biotin, requires a strategic approach to selectively modify the arginine scaffold.
While direct examples of Nα,Nω-Dicarbobenzoxy-L-arginine in the synthesis of specific probes are not detailed in the provided research, the fundamental principles of organic synthesis point to its utility. The protected nature of Nα,Nω-Dicarbobenzoxy-L-arginine makes it an ideal starting material for the introduction of reporter groups. For instance, the carboxyl group could be activated and coupled to an amine-containing fluorescent dye or biotin moiety. Subsequent removal of the Cbz groups would then yield the functional arginine-based probe.
Research has focused on developing fluorescent probes that can recognize arginine, highlighting the importance of arginine in biological systems and the need for tools to study it. The synthesis of isotopically labeled arginine, for use in NMR spectroscopy to probe protein conformation and interaction, also relies on multi-step organic synthesis where protecting groups are essential. researchgate.net For example, a synthetic route to produce selectively labeled L-arginine for incorporation into proteins has been developed, underscoring the necessity of controlled chemical synthesis for creating such advanced research tools. researchgate.net
Role in the Synthesis of Functionalized Arginine Derivatives for Biochemical Investigations (e.g., enzyme substrates/inhibitors research, excluding direct human trial data)
Functionalized arginine derivatives are critical for investigating the mechanisms of enzymes that utilize arginine as a substrate, such as nitric oxide synthase (NOS) and arginase. The synthesis of potential enzyme inhibitors and substrates often begins with a protected form of arginine to allow for specific modifications.
Nα,Nω-Dicarbobenzoxy-L-arginine can serve as a precursor for the synthesis of various arginine analogs for these biochemical studies. For example, in the investigation of NOS inhibitors, various arginine derivatives have been synthesized and tested. Interestingly, one study found that l-Nα-NG-dicarbobenzoxy arginine (l-NDCA) was inactive as an inhibitor of endothelium-dependent vasodilatation, a process mediated by nitric oxide.
In the context of arginase inhibitors, numerous synthetic protocols have been developed for compounds that can modulate the activity of this enzyme. The synthesis of these inhibitors often involves the use of protecting groups to manage the reactive functionalities of the arginine scaffold. For instance, the synthesis of Nω-hydroxy-L-norarginine, a potent arginase inhibitor, starts from Nα-tert(butyloxycarbonyl)-L-glutamine and involves the use of a benzyl (B1604629) chloroformate (CbzCl) to protect an amine group during the synthetic sequence. nih.gov This highlights the importance of protecting group strategies, for which Nα,Nω-Dicarbobenzoxy-L-arginine is a classic example, in the development of new biochemical tools.
Table 2: Research Findings on Functionalized Arginine Derivatives
| Arginine Derivative | Enzyme Target | Research Finding |
|---|---|---|
| l-Nα-NG-dicarbobenzoxy arginine (l-NDCA) | Nitric Oxide Synthase (NOS) | Inactive as an inhibitor of endothelium-dependent vasodilatation. |
| Nω-hydroxy-L-norarginine | Arginase | A potent inhibitor, with its synthesis utilizing Cbz protection. nih.gov |
Computational and Theoretical Investigations of Nα,nω Dicarbobenzoxy L Arginine
Simulation of Protecting Group Dynamics and Cleavage Mechanisms:No computational simulations detailing the dynamics of the two carbobenzoxy (Cbz) protecting groups or the mechanistic pathways of their cleavage from the arginine scaffold were found in the reviewed literature.
Due to the strict requirement to generate content solely based on the provided outline and the lack of specific research data for Nα,Nω-Dicarbobenzoxy-L-arginine, it is not possible to provide a thorough, informative, and scientifically accurate article as requested. The creation of such an article would necessitate speculating on or fabricating research findings, which would not adhere to the principles of scientific accuracy.
Future Directions and Unexplored Avenues in Nα,nω Dicarbobenzoxy L Arginine Research
Novel Synthetic Approaches for Enhanced Efficiency and Sustainability
The classical methods for synthesizing Nα,Nω-Dicarbobenzoxy-L-arginine, while effective, present opportunities for improvement in terms of efficiency, cost, and environmental impact. Future research is increasingly focused on developing greener and more atom-economical synthetic strategies.
One promising avenue is the exploration of enzymatic and biocatalytic methods. The use of immobilized enzymes could offer high selectivity and efficiency under mild, aqueous conditions, significantly reducing the reliance on hazardous organic solvents and reagents. echemi.com This approach aligns with the principles of green chemistry, aiming to minimize industrial waste and improve product quality. echemi.com
Another innovative strategy involves the guanidinylation of ornithine derivatives. Instead of directly protecting arginine, this method starts with a suitably protected ornithine precursor, which is then converted to the protected arginine residue. This can circumvent issues associated with direct protection and has been used to synthesize arginine building blocks with increased lipophilicity. mdpi.com
| Synthetic Strategy | Key Advantages | Relevant Protecting Groups/Reagents |
| Enzymatic/Biocatalytic | High selectivity, mild/aqueous conditions, reduced waste. echemi.com | Immobilized enzymes. echemi.com |
| Minimal-Protection SPPS | Fewer synthetic steps, improved atom economy. rsc.org | Unprotected Arginine (as HCl salt), Oxyma Pure/TBEC. rsc.org |
| Optimized Protecting Groups | Prevention of side-reactions (e.g., δ-lactam formation), milder deprotection. nih.gov | NO₂, Pbf, (Boc)₂; SnCl₂ for deprotection. nih.govresearchgate.net |
| Guanidinylation of Ornithine | Circumvents direct protection issues, allows for novel derivatives. mdpi.com | Fmoc-Orn, various guanidinylating reagents. mdpi.com |
Advanced Orthogonal Protection Strategies for Arginine Residues in Complex Architectures
The synthesis of complex biomolecules and macromolecules, such as polycyclic peptides, dendrimers, and modified proteins, requires sophisticated and robust orthogonal protection strategies. numberanalytics.com Orthogonality ensures that specific protecting groups can be removed selectively without affecting others, allowing for precise, site-specific modifications. researchgate.net For arginine, with its highly basic guanidino group, developing truly orthogonal protection remains a significant challenge. researchgate.net
Future research will likely focus on the development of novel protecting groups for the guanidino function that are removable under unique, mild conditions (e.g., light, specific enzymes, or bio-orthogonal reagents), which are completely independent of the acid-labile (like Boc) and base-labile (like Fmoc) groups commonly used for the α-amino function. numberanalytics.com For instance, the development of the 1,2-dimethylindole-3-sulfonyl (MIS) group, which is more acid-labile than commonly used groups like Pbf, represents a step toward finer-tuned selectivity in deprotection. ub.edu
The concept of "scaffold-modifiable" macromolecules exemplifies the power of advanced orthogonal schemes. In one example, dendrons were synthesized using a Cbz-protected acylhydrazine group within the repeating scaffold and a Boc-protected amino group at the periphery. acs.org The selective cleavage of these groups allows for controlled, site-specific functionalization of the dendron's interior and exterior, a strategy that could be adapted for complex arginine-containing structures. acs.org The use of a Dde protecting group on an ornithine side chain, which can be removed with hydrazine, allows for orthogonal modification before its conversion to arginine, providing another layer of synthetic control. nih.gov
| Orthogonal Strategy Component | Removal Conditions | Application Example |
| Fmoc Group | Mild base (e.g., Piperidine). researchgate.netgoogle.com | α-Amino protection in SPPS. researchgate.net |
| Boc Group | Mild acid (e.g., TFA). researchgate.netacs.org | α-Amino or side-chain protection. researchgate.netacs.org |
| Cbz Group | Hydrogenolysis, strong acid/base. acs.org | Scaffold protection in dendrimers. acs.org |
| Dde Group | Hydrazine. nih.gov | Orthogonal side-chain protection of Ornithine. nih.gov |
| Arylsulphonyl Groups (Pbf, Pmc, Mtr, MIS) | Varying strengths of acid (e.g., TFA). ub.edunih.gov | Guanidino group protection. ub.edunih.gov |
Expanding Applications in Chemical Biology and Materials Science
While Nα,Nω-Dicarbobenzoxy-L-arginine is primarily a tool for synthesis, its derivatives and the arginine motif itself are central to unexplored applications in chemical biology and materials science. chemscene.com
In chemical biology, arginine-rich molecules are known for their roles in cellular signaling and transduction. nih.gov Protected arginine derivatives are crucial for synthesizing specific peptides and probes to study these processes, such as the role of arginine methylation or citrullination in disease. researchgate.net The development of arginine prodrugs, where the guanidino group is temporarily masked to improve bioavailability or target delivery, is a key area of research. For example, Nω-hydroxy-L-arginine (NOHA), a potent cardiovascular agent, has been the subject of prodrug design to mask its unstable N-hydroxyguanidine moiety. rsc.orgnih.govnih.gov Similarly, arginine-rich dendrimers have been designed as nanocarriers for drug delivery, demonstrating enhanced tumor treatment efficacy. acs.org
In materials science, arginine-containing polymers are being investigated for biomedical applications. google.com Poly-L-arginine and its modified derivatives have been used to create instructive substrates that can influence the behavior of cells, such as promoting the synthesis of collagen by fibroblasts, which has implications for wound healing and tissue engineering. researchgate.net The guanidinium (B1211019) group's ability to form strong hydrogen bonds and electrostatic interactions makes it an attractive component for developing self-assembling materials, hydrogels, and functional surfaces. Protected arginine derivatives are essential for the controlled synthesis and functionalization of these advanced materials.
Methodological Advancements in Characterization and Analysis for Protected Arginine Derivatives
The synthesis and application of Nα,Nω-Dicarbobenzoxy-L-arginine and other protected derivatives necessitate robust analytical methods for quality control, reaction monitoring, and structural elucidation. Future advancements will focus on increasing the speed, sensitivity, and comprehensiveness of these techniques.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of protected amino acids and monitoring side reactions, such as δ-lactam formation during peptide synthesis. nih.govresearchgate.net Future trends will involve the use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) to provide faster and more detailed analysis of complex reaction mixtures. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy remains indispensable for structural confirmation. mdpi.com Advancements in NMR, such as higher field strengths and new pulse sequences, will enable more detailed conformational analysis of protected arginine derivatives and the peptides they form.
A critical review of analytical methods in the L-arginine/nitric oxide field highlights the importance of techniques capable of distinguishing and quantifying various arginine metabolites and derivatives in biological samples. nih.gov The development of new analytical standards and derivatization techniques for mass spectrometry will be crucial for advancing research in this area. These advanced analytical tools are essential not only for verifying the chemical integrity of synthetic building blocks but also for understanding their behavior and function in complex biological and material systems. nih.gov
Q & A
Q. Q1. What are the established synthetic protocols for Nα,Nω-Dicarbobenzoxy-L-arginine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves sequential protection of L-arginine’s α- and ω-amino groups using benzyloxycarbonyl (Cbz) groups. A common approach is:
Step 1: Protect the α-amino group using Cbz-Cl (benzyl chloroformate) under alkaline conditions (pH 9–10).
Step 2: Protect the ω-guanidino group with a second Cbz group, requiring careful pH control (pH 4–5) to avoid over-reaction .
Characterization:
Q. Q2. How does Nα,Nω-Dicarbobenzoxy-L-arginine’s solubility profile impact its use in peptide synthesis?
Methodological Answer: The compound exhibits poor aqueous solubility due to hydrophobic Cbz groups. Researchers employ:
- Organic Solvents: DMF or DMSO for dissolution during solid-phase peptide synthesis (SPPS) .
- Co-solvent Systems: Acetonitrile/water (60:40) for analytical HPLC .
Critical Note: Precipitation during coupling reactions can reduce yield; pre-dissolving in DMF with HOBt/DIC activation mitigates this .
Advanced Research Questions
Q. Q3. How can conflicting data on reaction yields for Nα,Nω-Dicarbobenzoxy-L-arginine synthesis be resolved?
Methodological Answer: Discrepancies in yields (reported 60–85%) arise from:
- Protection Efficiency: Incomplete ω-guanidino protection due to steric hindrance. Use FT-IR to monitor C=O stretching (1720 cm<sup>-1</sup>) for both Cbz groups .
- Byproduct Formation: Hydrolysis of Cbz groups under acidic conditions. Optimize reaction time and pH using kinetic studies (pH-stat titration) .
Resolution: Validate protocols with LC-MS/MS to detect and quantify byproducts like mono-Cbz-L-arginine .
Q. Q4. What advanced analytical strategies address challenges in quantifying Nα,Nω-Dicarbobenzoxy-L-arginine in complex mixtures?
Methodological Answer: Co-elution with impurities in SPPS mixtures requires:
- 2D-LC: Combine ion-exchange and reverse-phase chromatography for enhanced resolution .
- Isotopic Labeling: Use <sup>13</sup>C-labeled L-arginine precursors to track incorporation via HRMS .
Data Interpretation: Apply multivariate analysis (e.g., PCA) to distinguish signal noise from target peaks in crowded chromatograms .
Q. Q5. How does Nα,Nω-Dicarbobenzoxy-L-arginine interact with cyclodextrins, and what are the implications for drug delivery?
Methodological Answer: Studies show β-cyclodextrin forms inclusion complexes with Cbz-protected arginine derivatives:
- Isothermal Titration Calorimetry (ITC): Binding constants (Ka) of ~10<sup>3</sup> M<sup>-1</sup> indicate moderate affinity .
- Molecular Dynamics Simulations: Hydrophobic Cbz groups anchor into the cyclodextrin cavity, while the guanidino moiety remains solvent-exposed .
Application: Enhances solubility for intravenous formulations but may reduce cellular uptake efficiency due to steric effects .
Key Research Gaps
- Stability Studies: Limited data on long-term storage conditions (e.g., oxidation of Cbz groups under light).
- In Vivo Metabolism: No studies on enzymatic cleavage of Cbz groups in mammalian systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
